Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24BrNO3 and its molecular weight is 370.3 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate, with the molecular formula CHBrNO and a molecular weight of approximately 370.287 g/mol, is a substituted piperidine compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group , a piperidine ring , and a bromobenzyl ether moiety . These structural components contribute to its unique chemical reactivity and biological activity. The presence of the bromine atom is particularly noteworthy as it may enhance the compound's reactivity compared to non-halogenated analogs.
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 370.287 g/mol |
CAS Number | 930111-10-7 |
IUPAC Name | This compound |
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- The bromine substitution may facilitate interactions with specific receptors or enzymes involved in cell signaling pathways.
- The piperidine structure allows for modulation of neurotransmitter systems, which could explain potential anticonvulsant effects.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds provide valuable insights:
- Anticancer Studies : Research on structurally similar compounds has indicated significant cytotoxicity against human cancer cell lines. For example, analogs with similar piperidine structures were shown to inhibit tumor growth effectively .
- Antimicrobial Testing : Substituted piperidines have been tested against various bacterial strains, demonstrating promising results in inhibiting bacterial growth. This suggests that this compound may also possess similar properties .
Properties
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)methoxy]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-14(9-11-19)21-12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTODOCWWAILSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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